2-(4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-A]pyridin-3-YL)aniline
Description
Properties
Molecular Formula |
C12H14N4 |
|---|---|
Molecular Weight |
214.27 g/mol |
IUPAC Name |
2-(4,5,6,7-tetrahydrotriazolo[1,5-a]pyridin-3-yl)aniline |
InChI |
InChI=1S/C12H14N4/c13-10-6-2-1-5-9(10)12-11-7-3-4-8-16(11)15-14-12/h1-2,5-6H,3-4,7-8,13H2 |
InChI Key |
LLCILSXHANWXPR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(=C(N=N2)C3=CC=CC=C3N)C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-A]pyridin-3-YL)aniline typically involves the formation of the triazolopyridine ring system through intramolecular cyclization reactions. One common method is the Huisgen azide-alkyne cycloaddition, which involves the reaction of an azide with an alkyne to form the triazole ring . For instance, the reaction between 4-(tert-butyldimethylsilyl)hex-5-yn-1-yl 4-methylbenzenesulfonate and sodium azide in dimethylformamide (DMF) at 80°C yields the desired triazolopyridine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts such as copper(I) iodide (CuI) can enhance the efficiency of the cycloaddition reactions .
Chemical Reactions Analysis
Types of Reactions
2-(4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-A]pyridin-3-YL)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the triazolopyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydrotriazole derivatives, and various substituted triazolopyridines .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have synthesized novel compounds that include the triazole moiety and evaluated their antifungal activity against strains such as Candida albicans and Rhodotorula mucilaginosa. These compounds demonstrated greater efficacy than traditional antifungal agents like fluconazole, making them promising candidates for further development in treating fungal infections .
Anticancer Properties
The incorporation of the triazolo-pyridine structure in various compounds has been linked to anticancer activity. Specific derivatives have shown cytotoxic effects against different cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways essential for cancer cell survival .
Neuroprotective Effects
The potential neuroprotective effects of triazolo derivatives have been explored in the context of neurodegenerative diseases. Compounds similar to 2-(4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-A]pyridin-3-YL)aniline may inhibit neuroinflammation and oxidative stress pathways, which are critical in conditions like Alzheimer's disease .
Agricultural Applications
Pesticidal Properties
Research has focused on the use of triazole-based compounds as pesticides. Their ability to disrupt fungal growth makes them suitable for developing new fungicides. Studies have shown that specific derivatives can effectively control plant pathogens while being less harmful to beneficial organisms in the ecosystem .
Materials Science
Polymer Chemistry
In materials science, the unique properties of 2-(4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-A]pyridin-3-YL)aniline can be utilized to synthesize advanced polymers with enhanced thermal stability and mechanical properties. The incorporation of triazole rings into polymer backbones can improve resistance to degradation under environmental stressors .
Case Studies
Mechanism of Action
The mechanism of action of 2-(4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-A]pyridin-3-YL)aniline involves its interaction with specific molecular targets. For instance, as a modulator of σ-receptors, it can influence neurotransmitter release and signal transduction pathways. As an inhibitor of β-secretase-1 (BACE-1), it can prevent the formation of amyloid plaques, which are implicated in Alzheimer’s disease .
Comparison with Similar Compounds
Key Observations :
Key Observations :
Key Observations :
- The aniline group in the target compound may confer bioactivity distinct from silyl-protected analogs (), such as enhanced binding to aromatic enzyme pockets.
- Triazolopyrimidines with acetylhydrazones () or thione Schiff bases () demonstrate substituent-dependent activity, suggesting the target’s aniline group could be optimized for specific biological targets.
Physicochemical Properties
Biological Activity
The compound 2-(4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-A]pyridin-3-YL)aniline is a member of the triazolo-pyridine family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound through a review of recent research findings, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 2-(4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-A]pyridin-3-YL)aniline is , with a molecular weight of approximately 204.24 g/mol. The presence of the triazole and pyridine rings contributes to its unique pharmacological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazolo-pyridine derivatives. For instance, compounds in this class have been shown to inhibit various kinases involved in cancer progression. A notable example includes a derivative that exhibited an IC50 value of 0.013 μM against the TGF-β type I receptor kinase (ALK5), indicating strong inhibitory effects that could be leveraged for cancer immunotherapy .
Anti-inflammatory Effects
The compound's structural analogs have demonstrated significant anti-inflammatory properties. A study focusing on triazolo-pyridine derivatives revealed potent inhibition of IL-17A production in human whole blood assays. The compound 5a , structurally related to 2-(4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-A]pyridin-3-YL)aniline, achieved an IC50 value of 130 nM in inhibiting IL-17A production .
Neuroprotective Activity
Triazolo-pyridines have also been investigated for neuroprotective effects. Research indicates that these compounds can modulate neurotransmitter systems and may provide therapeutic benefits in neurodegenerative diseases. However, specific studies on 2-(4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-A]pyridin-3-YL)aniline are still limited.
Synthesis Methods
The synthesis of 2-(4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-A]pyridin-3-YL)aniline can be achieved through various methods. One effective approach involves the thermal Huisgen cycloaddition reaction between azides and alkynes under controlled conditions. This method allows for high yields and purity of the desired compound .
Case Studies and Research Findings
These findings illustrate the promising biological activities associated with triazolo-pyridine derivatives and their potential applications in treating various diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
